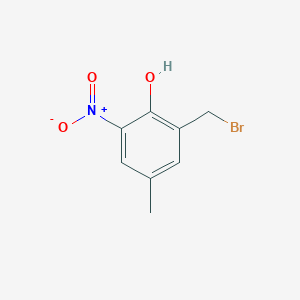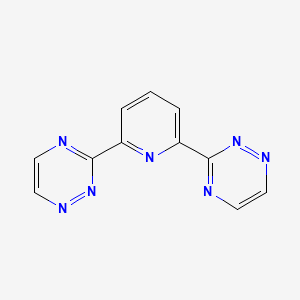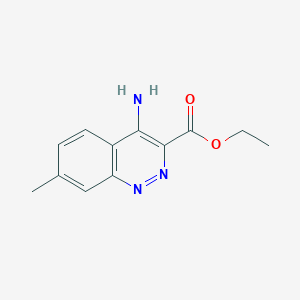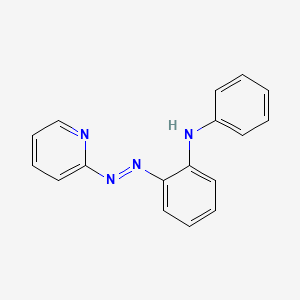![molecular formula C22H46Si5 B14257560 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene CAS No. 427887-74-9](/img/structure/B14257560.png)
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is a unique organosilicon compound characterized by its spiro structure and multiple trimethylsilyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene typically involves the use of trimethylsilyl-substituted precursors. One common method involves the reaction of a tetrahedral core molecule with trimethylsilyl groups under specific conditions to achieve the desired spiro structure . The reaction conditions often include the use of radical initiators and controlled temperatures to ensure the formation of the spiro compound without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydrosilanes or other reducing agents to modify the silicon centers.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and nucleophiles such as alkoxides. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions .
Major Products
The major products formed from these reactions include various silanol, siloxane, and substituted organosilicon compounds, which can be further utilized in materials science and organic synthesis .
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene has several scientific research applications:
Medicine: Investigated for its use in the synthesis of silicon-containing pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of porous materials and as a component in advanced polymer synthesis.
Wirkmechanismus
The mechanism by which 1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene exerts its effects involves the interaction of its silicon centers with various molecular targets. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and stability of the compound in different chemical environments. The spiro structure also contributes to its unique properties, allowing it to participate in specific molecular recognition and binding events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilylethynyl)methane: Another organosilicon compound with multiple trimethylsilyl groups, used in the synthesis of porous materials.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis and polymerization reactions.
Tetrakis(trimethylsilylethynyl)adamantane: Similar to the target compound, used in the creation of molecular porous materials.
Uniqueness
1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene is unique due to its spiro structure, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific molecular recognition and binding capabilities, as well as in the synthesis of advanced materials with tailored properties .
Eigenschaften
CAS-Nummer |
427887-74-9 |
|---|---|
Molekularformel |
C22H46Si5 |
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
trimethyl-[1,4,4-tris(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-trien-1-yl]silane |
InChI |
InChI=1S/C22H46Si5/c1-23(2,3)21(24(4,5)6)17-18-22(25(7,8)9,26(10,11)12)27(21)19-15-13-14-16-20-27/h13-16,19-20H,17-18H2,1-12H3 |
InChI-Schlüssel |
ZXFCAELMCFYOEW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1(CCC([Si]12C=CC=CC=C2)([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


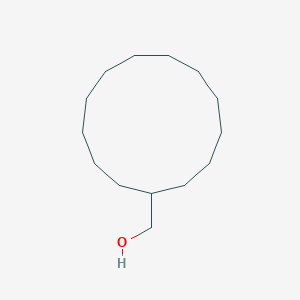
![Benzene, [2-methyl-2-(2-propenyloxy)propyl]-](/img/structure/B14257492.png)
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)

![1-Naphthalenol, 2,2'-[2-(phenylmethoxy)ethylidene]bis[4,8-dimethoxy-](/img/structure/B14257530.png)
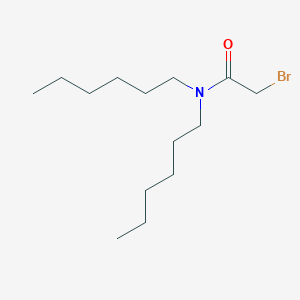

![Fluoro[(naphthalen-2-yl)oxy]propanedioic acid](/img/structure/B14257548.png)
